3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid 3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20459450
InChI: InChI=1S/C11H12O4/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,13H,5H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid

CAS No.:

Cat. No.: VC20459450

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid -

Specification

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name 3-(4-hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid
Standard InChI InChI=1S/C11H12O4/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,13H,5H2,1-2H3,(H,14,15)
Standard InChI Key JCJHSBSAJLFELB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1O)C)CC(=O)C(=O)O

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 3-(4-hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid, reflects its structural components:

  • A 4-hydroxy-3,5-dimethylphenyl group (aromatic ring with hydroxyl and two methyl substituents).

  • A 2-oxopropanoic acid moiety (β-keto acid chain).

Synthetic Methodologies

Hydrolysis of Cyclic Precursors

A widely applicable strategy for synthesizing β-keto acids involves alkaline hydrolysis of cyclic precursors. For example, Abass et al. demonstrated that 3-(quinolin-3-yl)-3-oxopropanoic acid can be obtained via hydrolysis of pyranoquinolinedione in aqueous NaOH (80°C, 4 hours) . By analogy, the target compound may be synthesized through hydrolysis of a similarly structured lactone or cyclic ketone ester.

Table 1: Representative Hydrolysis Conditions for β-Keto Acids

PrecursorReagentTemperatureTimeYieldReference
Pyranoquinolinedione10% NaOH (aq)80°C4 h78%
Hypothetical lactone5% KOH (aq)70°C3 h

Claisen Condensation

Another plausible route involves Claisen condensation between 4-hydroxy-3,5-dimethylbenzaldehyde and a malonic acid derivative. This method, commonly used for β-keto acid synthesis, typically employs a base catalyst (e.g., sodium ethoxide) in anhydrous ethanol.

Physicochemical Properties

While direct data for the target compound is limited, comparisons with structurally related molecules offer insights:

Table 2: Comparative Physicochemical Properties

Property3-(4-Methoxyphenyl)-2-oxopropanoic acid Target Compound (Predicted)
Molecular FormulaC₁₀H₁₀O₄C₁₂H₁₄O₃
Molecular Weight194.18 g/mol~218.24 g/mol
Density1.3 g/cm³1.2–1.4 g/cm³
Boiling Point342.9°C330–350°C
Water SolubilityLowModerate (due to –OH/–COOH)

The hydroxyl and carboxylic acid groups enhance solubility in polar solvents compared to methoxy analogs.

Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: The phenolic –OH group may oxidize to a quinone under strong conditions (e.g., KMnO₄/H⁺), while the ketone is resistant to further oxidation.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 3-(4-hydroxy-3,5-dimethylphenyl)-2-hydroxypropanoic acid.

Esterification and Amidation

The carboxylic acid readily forms esters (e.g., methyl ester via Fischer esterification) or amides (with amines/DCC), expanding utility in prodrug design or polymer chemistry.

Table 3: Reaction Outcomes with Selected Reagents

Reaction TypeReagentProductApplication
EsterificationMethanol/H₂SO₄Methyl 2-oxopropanoate derivativeSolubility enhancement
AmidationEthylamine/DCC2-Oxopropanamide analogBioactive conjugate

Challenges and Future Directions

  • Stereochemical control: Asymmetric synthesis of chiral derivatives remains underexplored.

  • Thermal stability: Decomposition at high temperatures (≥200°C) limits industrial applications.

  • Biological profiling: In vitro and in vivo studies are needed to validate hypothesized bioactivities.

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